2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol
Brand Name: Vulcanchem
CAS No.: 61968-37-4
VCID: VC16031782
InChI: InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2
SMILES:
Molecular Formula: C16H16Cl2N4O4
Molecular Weight: 399.2 g/mol

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol

CAS No.: 61968-37-4

Cat. No.: VC16031782

Molecular Formula: C16H16Cl2N4O4

Molecular Weight: 399.2 g/mol

* For research use only. Not for human or veterinary use.

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol - 61968-37-4

Specification

CAS No. 61968-37-4
Molecular Formula C16H16Cl2N4O4
Molecular Weight 399.2 g/mol
IUPAC Name 2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Standard InChI InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2
Standard InChI Key QODYUYUFBSECEG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The molecule features a central azo group (-N=N-) bridging two aromatic systems: a 2,6-dichloro-4-nitrophenyl moiety and a phenylimino-bisethanol group. The dichloronitrophenyl component introduces electron-withdrawing effects from the nitro (-NO2_2) and chloro (-Cl) substituents, while the bisethanol side chains impart hydrophilicity . The planar azo linkage facilitates π-conjugation, contributing to its chromophoric properties.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number61968-37-4 / 63467-07-2
IUPAC Name2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Molecular FormulaC16H16Cl2N4O4\text{C}_{16}\text{H}_{16}\text{Cl}_2\text{N}_4\text{O}_4
Molecular Weight399.2 g/mol
Canonical SMILESC1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)N+[O-])Cl)N(CCO)CCO

Spectroscopic Signatures

The compound’s UV-Vis spectrum typically shows absorption maxima in the visible range (λ~500–600 nm) due to the azo-chromophore . Infrared spectroscopy reveals stretches for -NO2_2 (1520 cm1^{-1}), -OH (3400 cm1^{-1}), and C-Cl (750 cm1^{-1}).

Synthesis and Industrial Production

Reaction Pathway

Synthesis proceeds via a two-step diazotization and coupling sequence:

  • Diazotization: 2,6-Dichloro-4-nitroaniline reacts with nitrous acid (HNO2_2) under acidic conditions (0–5°C) to form a diazonium salt.

  • Coupling: The diazonium salt couples with N-phenylethanolamine in alkaline media (pH 8–10) to yield the target compound.

Table 2: Optimized Synthesis Parameters

ParameterOptimal ConditionYield
Temperature0–5°C (Step 1); 25°C (Step 2)68–72%
SolventEthanol/Water (1:1)
CatalystSodium acetate

Scalability Challenges

Industrial-scale production faces hurdles due to:

  • Exothermic diazotization requiring precise thermal control .

  • Byproduct formation (e.g., triazenes) during coupling .

Functional Applications

Dye Intermediate

The compound serves as a precursor for disperse dyes (e.g., Disperse Red 118 analogs) , which are used in polyester and nylon textiles. Its dichloronitro group enhances lightfastness, while the ethanol side chains improve solubility in dye baths.

Material Science

Preliminary studies suggest utility in:

  • Photosensitizers: The azo group enables electron transfer in solar cell prototypes.

  • Metal-Organic Frameworks (MOFs): Ethanol termini may coordinate with metal ions .

Toxicological and Environmental Profile

Acute Toxicity

EndpointValueModel
LD50_{50} (Oral, Rat)320 mg/kg
Skin IrritationModerate

Environmental Impact

  • Persistence: The nitro and chloro groups resist microbial degradation, leading to bioaccumulation.

  • Aquatic Toxicity: LC50_{50} for Daphnia magna = 8.2 mg/L (96 hr) .

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